molecular formula C11H18O B14290537 Undec-5-EN-1-YN-3-OL CAS No. 129030-85-9

Undec-5-EN-1-YN-3-OL

Cat. No.: B14290537
CAS No.: 129030-85-9
M. Wt: 166.26 g/mol
InChI Key: BTXDZAHJSMJEOX-UHFFFAOYSA-N
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Description

Undec-5-EN-1-YN-3-OL is an organic compound with the molecular formula C11H18O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, as well as a hydroxyl group (-OH) attached to the third carbon atom. This unique structure makes it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-5-EN-1-YN-3-OL can be synthesized through various methods. One common approach involves the use of alkyne and alkene precursors. For instance, a Grignard reaction can be employed, where an alkyne is reacted with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires a catalyst such as copper(I) iodide and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or hydroboration-oxidation. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Undec-5-EN-1-YN-3-OL undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne and alkene bonds can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Undec-5-EN-1-YN-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of unsaturated alcohols on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Undec-5-EN-1-YN-3-OL exerts its effects depends on the specific reaction or application. In general, the presence of both alkene and alkyne groups allows it to participate in a variety of chemical transformations. The hydroxyl group can act as a nucleophile, participating in substitution and addition reactions. The molecular targets and pathways involved will vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    10-Undecen-1-ol: Similar in structure but lacks the alkyne group.

    10-Undecyn-1-ol: Similar but lacks the alkene group.

    1-Undecen-11-ol: Another similar compound with different positioning of functional groups.

Uniqueness

Undec-5-EN-1-YN-3-OL is unique due to the presence of both an alkene and an alkyne group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

129030-85-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undec-5-en-1-yn-3-ol

InChI

InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,8-9,11-12H,3,5-7,10H2,1H3

InChI Key

BTXDZAHJSMJEOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C#C)O

Origin of Product

United States

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